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Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

Cat. No.: B14561221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4,5-
tetramethyloctane. Due to the limited availability of experimental spectra for this specific
compound, this guide combines theoretical predictions and analogous data from similar
branched alkanes to offer a robust analytical profile. This document details predicted Nuclear
Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry
(MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for
acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3,4,4,5-

tetramethyloctane.

Table 1: Predicted 'H NMR Spectral Data
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Protons Chemical Shift Multiplicity Integration
(ppm)

CHs (C1, C8) ~0.8-0.9 Triplet 6H

CHz (C2, C7) ~12-14 Sextet 4H

CH (C3, C6) ~15-17 Multiplet 2H

CHs (on C4) ~0.8-0.9 Doublet 6H

CHs (on C5) ~0.8-0.9 Doublet 6H

CH (C4, C5) ~16-1.8 Multiplet 2H
. 1 13

Carbon Atom Chemical Shift (ppm)

C1,C8 ~14

C2,C7 ~ 23

C3, C6 ~35

C4,C5 ~ 40

CHs (on C4) ~15-20

CHs (on C5) ~15-20

Table 3: Expected Mass Spectrometry (MS) Data

The mass spectrum of 3,4,4,5-tetramethyloctane, a C12H26 isomer, is expected to show
fragmentation patterns typical for branched alkanes. The molecular ion peak (M+) at m/z 170
would likely be of low abundance or absent. The spectrum would be characterized by a series
of fragment ions corresponding to the loss of alkyl groups.
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miz Interpretation
170 Molecular lon (M+)
155 [M - CHs]*

141 [M - C2Hs]*

127 [M - C3H7]*

113 [M - CaHs]*

99 [M - CsHaa]*

85 [M - CeHas]*

71 [M - C7Ha1s]*

57 [CaHo]* (likely base peak)
43 [CsHA]*

29 [C2Hs]+

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane like 3,4,4,5-tetramethyloctane is characterized by C-H
stretching and bending vibrations.[1][2][3][4]

Wavenumber (cm~?) Vibration Type Intensity
2960 - 2850 C-H Stretch (sp3) Strong
1470 - 1450 C-H Bend (Methylene) Medium
C-H Bend (Methyl, gem- )
1385 - 1375 ) Medium-Strong
dimethyl)
1370 - 1365 C-H Bend (Methyl) Medium

Experimental Protocols
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The following are general experimental protocols that can be adapted for the acquisition of
spectroscopic data for 3,4,4,5-tetramethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra.
Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of 3,4,4,5-tetramethyloctane in a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans compared to *H NMR.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:
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o Sample Introduction: Introduce a dilute solution of 3,4,4,5-tetramethyloctane in a volatile
organic solvent (e.g., hexane or dichloromethane) into the mass spectrometer. Given its
volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5][6]

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 20-
200).

o Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to deduce the structure. The fragmentation of branched alkanes typically involves
cleavage at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 3,4,4,5-tetramethyloctane is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7][8]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching
and bending vibrations.[1][2][3][4]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 3,4,4,5-tetramethyloctane.
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Caption: Workflow for the Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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